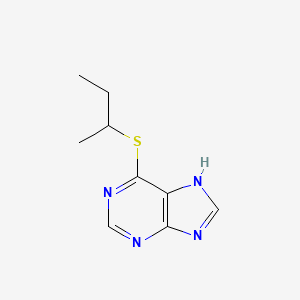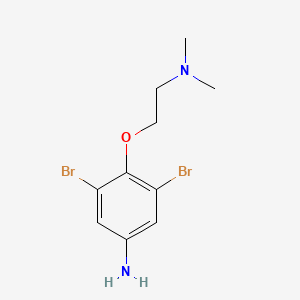![molecular formula C24H24N4O2 B12809591 2-Amino-3',6'-bis(dimethylamino)spiro[isoindole-3,9'-xanthene]-1-one CAS No. 76918-79-1](/img/structure/B12809591.png)
2-Amino-3',6'-bis(dimethylamino)spiro[isoindole-3,9'-xanthene]-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 349459: , also known as 4’-(9-acridinylamino) methanesulfon-m-anisidine, is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is particularly notable for its role in medicinal chemistry and its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4’-(9-acridinylamino) methanesulfon-m-anisidine typically involves the reaction of 9-aminoacridine with methanesulfonyl chloride and m-anisidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process generally involves:
Reacting 9-aminoacridine: with methanesulfonyl chloride in the presence of a base such as triethylamine. This step forms the intermediate 9-acridinylamino methanesulfonyl chloride.
Reacting the intermediate: with m-anisidine under reflux conditions to yield the final product, 4’-(9-acridinylamino) methanesulfon-m-anisidine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Scaling up the reaction: conditions while maintaining strict control over temperature and pressure.
Purification steps: such as recrystallization or chromatography to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 4’-(9-acridinylamino) methanesulfon-m-anisidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acridine moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted acridine derivatives.
Aplicaciones Científicas De Investigación
4’-(9-acridinylamino) methanesulfon-m-anisidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer properties. It has shown activity against various cancer cell lines by intercalating into DNA and inhibiting topoisomerase enzymes.
Biological Research: Used as a fluorescent probe due to its ability to bind to nucleic acids and proteins.
Industrial Applications: Employed in the synthesis of other complex organic molecules and as a precursor in the production of dyes and pigments.
Mecanismo De Acción
The mechanism by which 4’-(9-acridinylamino) methanesulfon-m-anisidine exerts its effects involves:
DNA Intercalation: The compound intercalates into the DNA double helix, disrupting the normal function of the DNA.
Topoisomerase Inhibition: It inhibits topoisomerase enzymes, which are crucial for DNA replication and transcription.
Induction of Apoptosis: The compound can induce apoptosis in cancer cells through the activation of various cellular pathways.
Comparación Con Compuestos Similares
Acridine Orange: Another acridine derivative used as a nucleic acid-selective fluorescent cationic dye.
Proflavine: An acridine derivative with antibacterial properties.
Amsacrine: An antineoplastic agent that also intercalates into DNA and inhibits topoisomerase II.
Uniqueness: 4’-(9-acridinylamino) methanesulfon-m-anisidine is unique due to its specific structure, which allows for selective binding to DNA and proteins, making it a valuable tool in both research and therapeutic applications.
Propiedades
Número CAS |
76918-79-1 |
|---|---|
Fórmula molecular |
C24H24N4O2 |
Peso molecular |
400.5 g/mol |
Nombre IUPAC |
2-amino-3',6'-bis(dimethylamino)spiro[isoindole-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C24H24N4O2/c1-26(2)15-9-11-19-21(13-15)30-22-14-16(27(3)4)10-12-20(22)24(19)18-8-6-5-7-17(18)23(29)28(24)25/h5-14H,25H2,1-4H3 |
Clave InChI |
LQWZPFXZYAVDSS-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(C)C)C5=CC=CC=C5C(=O)N3N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


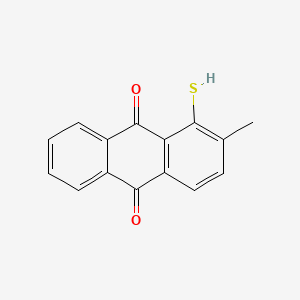

![4-chloro-N'-[5-(4-chlorophenyl)-1,2,4-triazin-3-yl]butanehydrazide](/img/structure/B12809517.png)

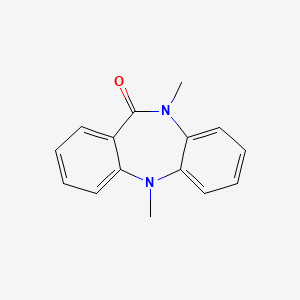
![Propanamide, 3-[(2-hydroxyethyl)amino]-](/img/structure/B12809530.png)

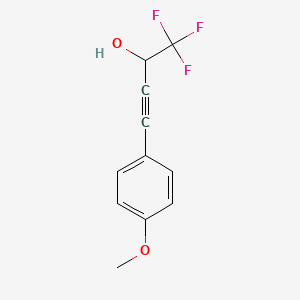


![1-{[Acetyl(4-methylphenyl)amino]methyl}naphthalen-2-yl acetate](/img/structure/B12809578.png)

